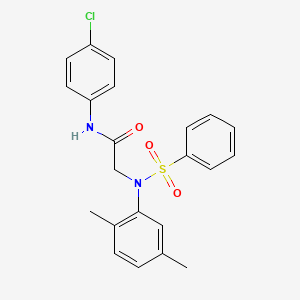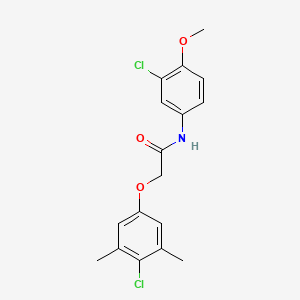
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP-52432, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Mecanismo De Acción
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively blocks GABA~B~ autoreceptors, leading to an increase in GABA release and enhanced inhibitory neurotransmission. GABA~B~ receptors are G protein-coupled receptors that are widely distributed in the central nervous system. These receptors play a key role in modulating synaptic transmission and neuronal excitability. By blocking GABA~B~ autoreceptors, N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide enhances GABAergic neurotransmission and produces anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects:
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to produce anxiolytic, anticonvulsant, and analgesic effects in animal models. This compound has been used to study the role of GABA~B~ receptors in pain modulation, addiction, epilepsy, and anxiety disorders. N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to enhance cognitive function and memory consolidation in animal models. However, the exact biochemical and physiological effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide are still being investigated, and further research is needed to fully understand the potential applications of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high selectivity and potency for blocking GABA~B~ autoreceptors. This compound has been extensively studied and has been shown to produce consistent and reproducible results in animal models. However, N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations for lab experiments, including its relatively short half-life and potential off-target effects. Careful control of experimental conditions and appropriate controls are necessary to ensure the specificity and reproducibility of results.
Direcciones Futuras
There are several future directions for research on N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders, including anxiety disorders, epilepsy, and addiction. Further research is needed to fully understand the biochemical and physiological effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide and to develop more potent and selective GABA~B~ receptor modulators. Additionally, the use of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs or therapies may enhance its therapeutic potential and improve treatment outcomes.
Métodos De Síntesis
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using various methods, including the reaction of 4-chlorobenzene sulfonyl chloride with N-(2,5-dimethylphenyl)glycine in the presence of a base, followed by reaction with phenyl magnesium bromide. Another method involves the reaction of N-(2,5-dimethylphenyl)glycine with 4-chlorobenzene sulfonyl chloride in the presence of a base, followed by reaction with phenyl magnesium bromide. The synthesis of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide requires careful control of reaction conditions and purification steps to ensure high yield and purity.
Aplicaciones Científicas De Investigación
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. This compound has been used as a tool to investigate the role of GABA~B~ receptors in various physiological and pathological processes. N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively block GABA~B~ autoreceptors, leading to an increase in GABA release and enhanced inhibitory neurotransmission. This compound has been used to study the role of GABA~B~ receptors in pain modulation, addiction, epilepsy, and anxiety disorders.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-8-9-17(2)21(14-16)25(29(27,28)20-6-4-3-5-7-20)15-22(26)24-19-12-10-18(23)11-13-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWUCRXOIAWQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)

![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)

